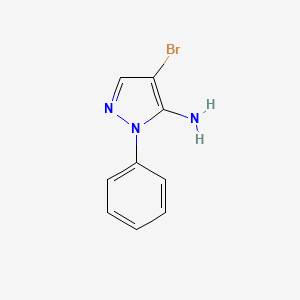

4-bromo-1-phenyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFCFRDZUNAODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294221 | |

| Record name | 4-Bromo-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5900-00-5 | |

| Record name | 4-Bromo-1-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5900-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Pyrazole Chemistry and Heterocyclic Compounds

Pyrazoles are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. ijraset.comnih.gov This structural motif is a staple in organic chemistry, renowned for its aromatic character and its presence in a vast number of biologically active compounds. ijraset.comresearchgate.netresearchgate.net The pyrazole (B372694) ring system is a key component in numerous pharmaceuticals, agrochemicals, and functional materials, a testament to its versatile chemical reactivity and biological significance. researchgate.netpharmajournal.net

Heterocyclic compounds, in general, form the largest and most diverse class of organic compounds, playing a crucial role in the chemistry of life. Their cyclic structures, incorporating at least one atom other than carbon, lead to a wide range of chemical and physical properties. Pyrazoles, as part of this extensive family, are noted for their stability and the ability to be readily functionalized, making them attractive scaffolds for synthetic chemists. nih.govresearchgate.net

Significance of the 5 Aminopyrazole Scaffold in Chemical Science

The 5-aminopyrazole scaffold, a key feature of the title compound, is of particular importance in medicinal chemistry. nih.govnih.gov The presence of the amino group at the 5-position provides a crucial handle for further chemical transformations, allowing for the construction of more complex molecular architectures. mdpi.comresearchgate.net This functional group can participate in a variety of chemical reactions, including amidations, Schiff base formations, and cyclization reactions, opening doors to a vast chemical space. researchgate.netbeilstein-journals.org

The N-aryl-5-aminopyrazole motif is recognized as a "privileged structure" in medicinal chemistry, meaning it is a recurring scaffold in a multitude of biologically active molecules. researchgate.net This is attributed to its ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions. Consequently, 5-aminopyrazole derivatives have been extensively investigated for a wide range of therapeutic applications, including as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. nih.govnih.gov

Overview of Research Trajectories for 4 Bromo 1 Phenyl 1h Pyrazol 5 Amine

Precursor Chemistry and Starting Material Considerations

The synthesis of this compound and its analogs fundamentally relies on the selection of appropriate precursors that provide the necessary carbon and nitrogen atoms for the pyrazole (B372694) core, as well as the desired substituents. The most common and direct synthetic route involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. jk-sci.commdpi.com

For the target molecule, phenylhydrazine (B124118) is a logical and frequently used starting material, providing the N1-phenyl group and one of the nitrogen atoms of the pyrazole ring. encyclopedia.pubmdpi.com The remaining atoms for the pyrazole ring and the substituents at positions 4 and 5 are typically derived from a β-ketonitrile or a related active methylene (B1212753) compound.

A key precursor for introducing the 5-amino group is often a malononitrile (B47326) derivative. mdpi.comrsc.org For instance, the three-component cyclocondensation of phenylhydrazine, an appropriate aldehyde, and malononitrile can be employed. encyclopedia.pubmdpi.com

The bromine atom at the C-4 position can be introduced either by starting with a brominated precursor or by brominating the pre-formed pyrazole ring. mdpi.combeilstein-archives.org

Table 1: Key Precursors for Pyrazole Synthesis

| Precursor Type | Specific Example(s) | Role in Synthesis |

| Hydrazine Derivative | Phenylhydrazine | Source of N1 and N2 of the pyrazole ring, and the 1-phenyl group |

| 1,3-Dicarbonyl Compound | Ethyl acetoacetate (B1235776), 1,3-diketones | Carbon backbone for the pyrazole ring |

| β-Ketonitrile | Malononitrile | Source of C4, C5, and the 5-amino group (after tautomerization) |

| α,β-Unsaturated Ketone | Chalcones | Carbon backbone, often leading to pyrazolines that require oxidation |

| Brominating Agent | N-Bromosuccinimide (NBS) | Introduction of the bromine atom at C-4 |

Pyrazole Ring Formation Strategies

The construction of the pyrazole ring is the central step in the synthesis of this compound. The two primary strategies for this are cyclization and condensation reactions.

Cyclization Reactions

Cyclization reactions involve the intramolecular formation of the pyrazole ring from a linear precursor that already contains all the necessary atoms. A prominent example is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. jk-sci.com The reaction proceeds through a hydrazone intermediate, which then undergoes cyclization and dehydration to form the pyrazole ring.

Another important cyclization strategy is the 1,3-dipolar cycloaddition. nih.gov In this approach, a nitrile imine, generated in situ from a hydrazonoyl halide, reacts with an alkene or alkyne to form the pyrazole or pyrazoline ring. nih.gov Similarly, the reaction of diazomethane (B1218177) derivatives with alkynes can also yield pyrazoles.

Condensation Approaches

Condensation reactions for pyrazole synthesis typically involve the reaction of a hydrazine with a 1,3-dielectrophilic component. mdpi.com This is one of the most widely used methods for constructing the pyrazole core. nih.gov The reaction of phenylhydrazine with a β-keto ester like ethyl acetoacetate is a classic example that leads to a pyrazolone (B3327878) intermediate, which can be further functionalized. mdpi.com

A particularly relevant condensation approach for synthesizing 5-aminopyrazoles is the reaction of phenylhydrazine with a β-ketonitrile. encyclopedia.pubmdpi.com This reaction often proceeds in a one-pot manner and can be catalyzed by acids or bases. The initial condensation forms a hydrazone, which then cyclizes to the 5-aminopyrazole.

Multicomponent reactions, where three or more reactants combine in a single step to form the product, have also emerged as a powerful tool for pyrazole synthesis. encyclopedia.pubmdpi.com For instance, the reaction of an aldehyde, malononitrile, and phenylhydrazine can directly yield a 1,5-diaryl-3-substituted-4-cyanopyrazole derivative. rsc.org

Introduction and Functionalization of the Bromine Moiety at C-4

The introduction of the bromine atom at the C-4 position of the pyrazole ring is a crucial step in the synthesis of the target compound. This can be achieved through two main strategies: using a brominated precursor or by direct bromination of the pre-formed pyrazole ring.

In some synthetic routes, a brominated 1,3-dicarbonyl compound or its equivalent is used as a starting material. mdpi.com For example, the reaction of a brominated β-diketone with phenylhydrazine would directly yield a 4-bromopyrazole. mdpi.com

More commonly, the bromine atom is introduced by electrophilic substitution on the pre-formed 1-phenyl-1H-pyrazol-5-amine. The pyrazole ring is electron-rich and susceptible to electrophilic attack, particularly at the C-4 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose. beilstein-archives.org The reaction is typically carried out in a suitable solvent like ethanol (B145695) or dichloromethane. beilstein-archives.org The use of NBS allows for selective bromination at the C-4 position with good yields. beilstein-archives.org

Synthetic Routes Involving the 1-Phenyl Substituent and 5-Amine Group

The 1-phenyl and 5-amino groups are integral to the structure and properties of the target molecule. The 1-phenyl group is typically introduced by using phenylhydrazine as a starting material in the pyrazole ring formation step. encyclopedia.pubmdpi.com

The 5-amino group is often introduced by using a precursor containing a nitrile group at the appropriate position, such as malononitrile or cyanoacetic esters. encyclopedia.pubmdpi.comrsc.org The cyclization of the intermediate formed from the reaction of phenylhydrazine with such precursors leads to the formation of a 5-aminopyrazole. The amino group in this position is a versatile handle for further functionalization. For instance, it can be acylated, alkylated, or used in condensation reactions to build more complex molecular architectures. mdpi.com

Modern Catalytic Approaches in Synthesis

Modern synthetic chemistry has seen a significant shift towards the use of catalysts to improve efficiency, selectivity, and sustainability. The synthesis of pyrazoles has also benefited from these advancements.

Transition-metal catalysis has been employed in various ways. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be used to introduce the phenyl group at the N1 position or other substituents on the pyrazole ring. mdpi.com Copper catalysts have been used in multicomponent reactions for the synthesis of 1,3,4-trisubstituted pyrazoles. researchgate.net Rhodium(III)-catalyzed C-H activation and cyclization has been developed for the synthesis of fused pyrazolo-quinazolines from phenyl-1H-pyrazol-5-amine. rsc.org

Organocatalysis has also emerged as a powerful tool. For example, nano-ZnO has been used as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles from the condensation of phenylhydrazine and ethyl acetoacetate, achieving high yields and short reaction times. mdpi.comnih.gov

Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in the synthesis of pyrazole derivatives. mdpi.com This technique is particularly useful for cycloaddition reactions.

Table 2: Modern Catalytic Approaches in Pyrazole Synthesis

| Catalytic Approach | Catalyst Example(s) | Application | Reference(s) |

| Transition-Metal Catalysis | Palladium, Copper, Rhodium | Cross-coupling, multicomponent reactions, C-H activation | mdpi.comresearchgate.netrsc.org |

| Organocatalysis | Nano-ZnO | Condensation reactions | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | N/A | Cycloaddition and other reactions | mdpi.com |

Green Chemistry Principles and Sustainable Synthetic Protocols

The development of synthetic methodologies for this compound and its analogs has increasingly focused on the integration of green chemistry principles to minimize environmental impact and enhance sustainability. jetir.org This shift is driven by the need for processes that are not only efficient in terms of yield and purity but also conscious of energy consumption, waste generation, and the use of hazardous substances. ijsdr.org Key strategies in the green synthesis of pyrazole derivatives include the use of eco-friendly solvents, alternative energy sources, and the development of catalyst-free or recyclable catalytic systems. researchgate.net

A significant focus in the green synthesis of pyrazole analogs has been the replacement of conventional volatile organic solvents with more environmentally benign alternatives. Water and ethanol are prominent examples of green solvents utilized in pyrazole synthesis, offering advantages of low toxicity, availability, and reduced environmental pollution. jetir.orgeurekaselect.com For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives, which share the core pyrazole structure, has been successfully achieved in an H2O–ethanol mixture, facilitated by microwave irradiation. nih.gov This approach not only employs a greener solvent system but also leverages an alternative energy source to potentially reduce reaction times and energy consumption compared to conventional heating. nih.gov

Solvent-free reaction conditions represent another cornerstone of green synthetic protocols for pyrazole derivatives. jmcs.org.mx These methods, often facilitated by techniques such as grinding or ball milling, eliminate the need for solvents altogether, thereby reducing waste and simplifying product purification. researchgate.netrsc.org A one-pot, regioselective synthesis of 4-bromopyrazole derivatives has been reported under solvent-free conditions, utilizing a silica (B1680970) gel-supported sulfuric acid catalyst. jmcs.org.mx This method is noted for its high yields and adherence to green chemistry principles by avoiding hazardous solvents. jmcs.org.mx

The development of novel and recyclable catalysts is also a key area of research in the sustainable synthesis of pyrazole analogs. The use of heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and potentially reused, minimizing waste and catalyst leaching into the product. nanobioletters.com An example is the use of copper nanoparticles grafted on a carbon microsphere (Cu-NP/C) as a reusable heterogeneous catalyst for the synthesis of 1,4-dihydropyrano-[2,3-c] pyrazoles in a water-ethanol solvent system. nanobioletters.com Furthermore, catalyst-free approaches are being explored to further enhance the environmental friendliness of pyrazole synthesis. mdpi.com

Alternative energy sources such as microwave irradiation and ultrasound are also being utilized to drive the synthesis of pyrazole derivatives more efficiently. researchgate.netnih.gov Ultrasound-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the preparation of pyrano[2,3-c]pyrazole derivatives compared to conventional methods. nih.gov Electrocatalytic methods are also emerging as a green alternative for the synthesis of 4-bromopyrazoles, offering a potentially more environmentally friendly route by avoiding the use of excess brominating agents. sioc-journal.cn

The following table provides an overview of various green synthetic approaches for pyrazole derivatives, highlighting the diversity of sustainable methods being developed.

Reactions at the C-4 Bromine Position

The bromine atom on the pyrazole ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, as well as for its removal to yield the debrominated analog.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. wikipedia.orgbyjus.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted during this step. libretexts.org The subsequent departure of the leaving group restores the aromatic system. masterorganicchemistry.com

The feasibility of SNAr reactions is significantly influenced by the electronic properties of the aromatic ring. The presence of electron-withdrawing groups ortho and/or para to the leaving group is known to accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. byjus.commasterorganicchemistry.comncrdsip.com Aromatic rings that are electron-deficient, such as some heterocyclic systems, are inherently more susceptible to nucleophilic attack. Aryl fluorides are generally more reactive than other aryl halides in these reactions due to the high electronegativity of fluorine, which helps to stabilize the intermediate. ncrdsip.com

While direct examples of nucleophilic substitution on this compound are not extensively documented, the general principles of SNAr suggest that the electron-deficient nature of the pyrazole ring could facilitate such transformations with strong nucleophiles under appropriate conditions.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, including 4-bromopyrazoles. These methods allow for the formation of new carbon-carbon bonds under relatively mild conditions.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide. This reaction is widely used due to the stability and low toxicity of the boron reagents. researchgate.net For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully achieved using a palladium catalyst. researchgate.net

The Heck reaction couples an alkene with an aryl or vinyl halide. This reaction provides a direct method for the arylation of olefins.

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. nih.gov For example, the Sonogashira coupling of (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene with ethynylbenzene has been reported to proceed in the presence of a palladium catalyst and copper(I) iodide. nih.gov

Table 1: Overview of Cross-Coupling Methodologies for Bromopyrazoles

| Reaction | Coupling Partner | Catalyst System | General Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., Na₂CO₃) | 4-Aryl/Heteroaryl-1-phenyl-1H-pyrazol-5-amine |

| Heck | Alkene | Pd catalyst, Base | 4-Vinyl-1-phenyl-1H-pyrazol-5-amine |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., TEA) | 4-Alkynyl-1-phenyl-1H-pyrazol-5-amine |

Reductive Debromination

The removal of the bromine atom from the C-4 position, known as reductive debromination, can be achieved using various methods. One approach involves the use of iron-based bimetallic systems, such as copper/iron (Cu/Fe) or palladium/iron (Pd/Fe). rsc.org In these systems, iron acts as the reducing agent, and the more noble metal facilitates the reaction. rsc.org The process is believed to involve the formation of galvanic cells that enhance the reductive power of iron. rsc.org This method has been shown to be effective for the dehalogenation of other brominated organic compounds in aqueous solutions. rsc.orgnih.govnih.gov

Transformations Involving the C-5 Amine Functionality

The primary amine group at the C-5 position is a key site for a variety of chemical modifications, including acylation, alkylation, and condensation reactions.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the C-5 amine group makes it nucleophilic and thus susceptible to reaction with electrophiles.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base to neutralize the hydrogen halide byproduct. This reaction leads to the formation of an amide derivative. While selective C-acylation of pyrazol-5-ones has been studied, N-acylation of aminopyrazoles proceeds under standard conditions. rsc.orgresearchgate.net

Alkylation of the C-5 amine can be achieved using alkyl halides. The reaction introduces an alkyl group onto the nitrogen atom. O-alkylation of pyrazol-3-ols has been reported, and similar principles can be applied to the N-alkylation of the amino group. researchgate.netmdpi.com More complex transformations involving the amine group have also been explored. For instance, a rhodium(III)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides has been developed for the synthesis of pyrazolo[1,5-a]quinazolines. rsc.org

Condensation Reactions for Schiff Base Formation

The C-5 amine group can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). scielo.org.coekb.eg These reactions are typically carried out by refluxing the aminopyrazole and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. scielo.org.co

The formation of Schiff bases from pyrazole derivatives is a well-established synthetic route. scielo.org.coekb.egnih.gov For example, pyrazole-4-carbaldehydes have been condensed with various aromatic amines to yield a range of Schiff bases. scielo.org.coekb.egrasayanjournal.co.in Similarly, the C-5 amine of this compound is expected to react with a variety of aldehydes and ketones to produce the corresponding imine derivatives.

Table 2: Examples of Schiff Base Formation with Pyrazole Derivatives

| Pyrazole Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Aromatic amines | Ethanol, Glacial acetic acid, Reflux | Pyrazole Schiff Base | scielo.org.co |

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Aromatic amines | Methylene chloride, Stirred | Pyrazole Schiff Base | ekb.eg |

| 5-aminopyrazole derivatives | Various aldehydes | Mild conditions | bis-pyrazole and mono-pyrazole Schiff bases | nih.gov |

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., pyrazolo[1,5-a]pyrimidines)

The 5-aminopyrazole moiety is a classic precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines, which are recognized as purine (B94841) bioisosteres. researchgate.net These reactions typically involve the condensation of the 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.

The synthesis of pyrazolo[1,5-a]pyrimidines has been extensively studied, showcasing a variety of synthetic strategies. nih.govrsc.org These methods include cyclization and condensation reactions, often facilitated by microwave assistance or green chemistry approaches. rsc.org For example, the cyclization of a 5-aminopyrazole with an enaminone derivative in the presence of a catalyst like pyridine (B92270) or ammonium (B1175870) acetate (B1210297) in acetic acid can yield the corresponding pyrazolo[1,5-a]pyrimidine (B1248293). researchgate.net

A general synthetic route involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound, which can be cyclic or acyclic, to regioselectively form the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The versatility of this approach allows for the introduction of a wide range of substituents onto the final fused ring system, enabling the exploration of structure-activity relationships for various biological targets. nih.goveurjchem.com

| Reactants | Conditions | Product | Significance |

| 5-Amino-1H-pyrazole derivative, Enaminone | Reflux in acetic acid, ammonium acetate catalyst | Pyrazolo[1,5-a]pyrimidine | Catalyst-driven cyclocondensation researchgate.net |

| 5-Amino-1H-pyrazole derivative, Enaminone | Reflux in pyridine | Pyrazolo[1,5-a]pyrimidine | Use of pyridine as a catalyst researchgate.net |

| 3-Substituted-5-amino-1H-pyrazoles, Cyclic β-dicarbonyl compounds | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidines | Regioselective formation in good yields nih.gov |

| 4-Phenyl-1H-pyrazol-5-amine, N-methyl uracil | Ethanol, Sodium ethoxide | 3-Phenylpyrazolo[1,5-a]pyrimidinone | Key building block for further derivatization nih.gov |

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the electronic effects of its substituents. The phenyl group at N1, the amino group at C5, and the bromine atom at C4 all modulate the electron density of the ring and direct the outcome of further reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic systems. lumenlearning.comlibretexts.org In the case of pyrazoles, the regioselectivity of EAS is dependent on the nature and position of existing substituents. For 1-substituted pyrazoles, electrophilic attack generally occurs at the C4 position. However, in this compound, the C4 position is already occupied.

The powerful electron-donating amino group at C5 would strongly activate the ring towards electrophilic attack, while the bromine at C4 would have a deactivating, yet ortho-, para-directing effect. The N-phenyl group also influences the ring's electron density. A notable example of an electrophilic substitution-type reaction on a substituted pyrazole is C-H amination. Recent studies have shown that 1,3-dimethyl-1H-pyrazole can undergo C-H amination at the 4-position. acs.org This suggests that even with existing substituents, further functionalization of the pyrazole ring via electrophilic substitution is possible, with the site of substitution being determined by the combined electronic and steric effects of the groups present.

Oxidative Dehydrogenative Coupling

As mentioned previously, pyrazol-5-amines are excellent substrates for oxidative dehydrogenative coupling reactions. nih.govnih.govacs.org These reactions can lead to the formation of symmetrical or unsymmetrical azo compounds. A novel strategy has been developed for the selective synthesis of azopyrrole derivatives from pyrazol-5-amines. nih.govacs.org This transformation can be achieved through two main pathways: one that concurrently installs C-I and N-N bonds via iodination and oxidation, and another that employs a copper-catalyzed oxidative coupling. nih.govnih.govacs.org

The reaction conditions for these couplings are generally mild, and the methodology demonstrates high bond-forming efficiency. nih.gov The tolerance for various substituents on the pyrazol-5-amine, including halogenated phenyl groups, underscores the robustness of this synthetic strategy. nih.gov

| Reaction Type | Catalyst/Reagents | Product | Key Features |

| Iodination/Oxidation | I2, K2CO3, aq. TBHP | Iodo-substituted azopyrroles | Simultaneous C-I and N-N bond formation nih.govacs.org |

| Oxidative Coupling | Copper catalyst | Azopyrroles | Direct conversion of pyrazol-5-amines nih.govacs.org |

Multi-Component Reactions (MCRs) Involving the Compound

Multi-component reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. While specific MCRs involving this compound are not extensively detailed, related pyrazole syntheses highlight the potential for this compound to participate in such transformations.

An electrocatalytic three-component synthesis of 4-bromopyrazoles has been reported, involving the reaction of hydrazine, acetylacetone, and a brominating agent like diethyl bromomalonate. sioc-journal.cn This demonstrates the feasibility of constructing the brominated pyrazole core in a multi-component fashion.

Furthermore, a Rh(III)-catalyzed C-H activation and cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines from a phenyl-1H-pyrazol-5-amine and an alkyne ester or amide. rsc.org This [5+1] annulation reaction showcases the utility of the aminopyrazole scaffold in transition metal-catalyzed multi-component processes, offering a high degree of functional group tolerance and atom economy. rsc.org

Spectroscopic and Crystallographic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of 4-bromo-1-phenyl-1H-pyrazol-5-amine, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the phenyl ring, the pyrazole (B372694) ring, and the amine group.

A representative ¹H NMR spectrum of a related compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, shows signals for the phenyl protons in the aromatic region, typically between δ 7.23 and 7.56 ppm. mdpi.com The single proton on the pyrazole ring (H-5) appears as a singlet at δ 7.78 ppm. mdpi.com For this compound itself, the protons of the phenyl group would be expected in a similar aromatic region, while the amine protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The proton on the pyrazole ring is also expected to give a characteristic signal.

¹H NMR Data for a Related Pyrazole Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Phenyl H-4 | 7.23 | m | mdpi.com |

| Phenyl H-3,5 | 7.42 | m | mdpi.com |

| Phenyl H-2,6 | 7.56 | m | mdpi.com |

| Pyrazole H-5 | 7.78 | s | mdpi.com |

Note: Data is for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in CDCl₃.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the carbon skeleton.

For a substituted pyrazole such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the ¹³C NMR spectrum in CDCl₃ displays signals for the phenyl carbons and the pyrazole ring carbons. mdpi.com The carbon bearing the bromine (C-4) is observed at δ 82.0 ppm, while the C-5 carbon appears at δ 127.8 ppm. mdpi.com The phenyl carbons resonate in the range of δ 117.6 to 139.7 ppm. mdpi.com In this compound, the carbon atoms of the pyrazole and phenyl rings would show characteristic chemical shifts, with the C-Br and C-NH₂ carbons being of particular diagnostic value.

¹³C NMR Data for a Related Pyrazole Derivative

| Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|

| Phenyl C-2,6 | 117.6 | mdpi.com |

| Phenyl C-4 | 125.8 | mdpi.com |

| Phenyl C-3,5 | 129.4 | mdpi.com |

| Phenyl C-1 | 139.7 | mdpi.com |

| Pyrazole C-4 | 82.0 | mdpi.com |

| Pyrazole C-5 | 127.8 | mdpi.com |

| Pyrazole C-3 | 161.2 | mdpi.com |

Note: Data is for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in CDCl₃.

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it provides unique structural information.

In pyrazole derivatives, the chemical shifts of the nitrogen atoms are sensitive to substitution and tautomeric forms. psu.edu For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the ¹⁵N NMR spectrum shows two distinct signals at δ –187.8 ppm for N-1 and –119.9 ppm for N-2, referenced against external nitromethane. mdpi.com These values are characteristic of the nitrogen environments in the substituted pyrazole ring. Similar analysis for this compound would provide direct evidence for the electronic state of its three nitrogen atoms.

¹⁵N NMR Data for a Related Pyrazole Derivative

| Nitrogen Atom | Chemical Shift (ppm) | Reference |

|---|---|---|

| N-1 | -187.8 | mdpi.com |

| N-2 | -119.9 | mdpi.com |

Note: Data is for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in CDCl₃, referenced against external nitromethane.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the phenyl ring.

HSQC or HMQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. youtube.com

HMBC experiments show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the connection of the phenyl ring to the pyrazole nucleus and the positions of the bromo and amino substituents. youtube.com

These 2D NMR experiments would be pivotal in confirming the precise substitution pattern of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of a related compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, exhibits characteristic absorption bands at 2947 cm⁻¹ (C-H stretching), 1554 and 1502 cm⁻¹ (aromatic C=C stretching), and 749 and 686 cm⁻¹ (C-H bending). mdpi.comresearchgate.net For this compound, the IR spectrum would be expected to show N-H stretching vibrations from the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-Br stretching frequency would appear at lower wavenumbers. Aromatic C-H and C=C stretching and bending vibrations would also be present.

Characteristic IR Absorption Bands for Related Pyrazole Derivatives

| Vibrational Mode | Frequency (cm⁻¹) | Compound | Reference |

|---|---|---|---|

| Ar C-H stretch | 3019.2 | 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | mdpi.com |

| C=N stretch | 1599.7 | 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | mdpi.com |

| Ar C=C stretch | 1422.3 | 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | mdpi.com |

| Ph-N stretch | 1338.4 | 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | mdpi.com |

| C-H stretching (aliphatic) | 2947 | 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | mdpi.comresearchgate.net |

| Aromatic C=C stretching | 1554, 1502 | 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | mdpi.comresearchgate.net |

| C-O stretching | 1099 | 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | mdpi.comresearchgate.net |

| C-H bending | 749, 686 | 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | mdpi.comresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the bromine atom and fragmentation of the pyrazole and phenyl rings, providing further corroboration of the structure.

In the mass spectrum of the related 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the molecular ion peaks (M⁺) are observed at m/z 253 and 255 with nearly equal intensity, confirming the presence of one bromine atom. mdpi.comresearchgate.net Significant fragments are seen at m/z 174, corresponding to the loss of the bromine atom ([M-Br]⁺), and at m/z 175 ([M-Br+H]⁺). mdpi.comresearchgate.net

Mass Spectrometry Data for a Related Pyrazole Derivative

| Ion | m/z | Relative Intensity (%) | Reference |

|---|---|---|---|

| [M]⁺ | 253/255 | 100/99 | mdpi.comresearchgate.net |

| [M-Br]⁺ | 174 | 75 | mdpi.comresearchgate.net |

| [M-Br+H]⁺ | 175 | 47 | mdpi.comresearchgate.net |

Note: Data is for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

For 4-bromo-1-phenyl-1H-pyrazol-5-amine, DFT calculations would reveal how the bromine atom, the phenyl group, and the amine group influence the geometry of the central pyrazole (B372694) ring. Such studies on related pyrazole derivatives often employ functionals like B3LYP with basis sets such as 6-311+G(2d, p) to achieve a balance between accuracy and computational cost. A comprehensive search of scientific literature, however, did not yield specific DFT geometry optimization data for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical technique that interprets the complex, many-electron wavefunction of a molecule in terms of localized chemical bonds and lone pairs. It provides a chemically intuitive picture of bonding interactions and charge distribution. NBO analysis can quantify the stabilization energy associated with electron delocalization, such as the interactions between a filled (donor) orbital and an empty (acceptor) orbital.

In the context of this compound, NBO analysis would elucidate the nature of the C-Br bond, the N-N and C-N bonds within the pyrazole ring, and the electronic interplay between the pyrazole core and the phenyl and amine substituents. Studies on analogous compounds have used NBO to understand conjugation and hyperconjugative effects. Despite its utility, specific NBO analysis reports for this compound are not available in the searched literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

An analysis of this compound would map the distribution of these orbitals across the molecule, identifying the likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO gap would provide a quantitative measure of its reactivity. While this analysis is common for pyrazole derivatives, specific calculated values for the HOMO, LUMO, and energy gap of this compound were not found in published research.

Table 1: Hypothetical Data Table for Frontier Molecular Orbital Analysis

Note: The following table is a representative example of how HOMO-LUMO data would be presented. No published experimental or computational data was found for this compound; therefore, this table is for illustrative purposes only and contains no actual data.

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, such as the phenyl group in this compound, can exist in various spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify low-energy conformers (stable states) and the energy barriers between them. This is crucial for understanding the molecule's flexibility and its preferred shape in different environments. For related pyrazole structures, computational methods have been used to determine the dihedral angles between the pyrazole ring and substituent rings. A detailed conformational analysis or potential energy surface map for this compound has not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a computational movie of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD can simulate the molecule's vibrations, rotations, and translations, as well as its interactions with surrounding molecules, such as a solvent or a biological receptor. This method is invaluable for understanding how a molecule behaves in a realistic, dynamic environment. There are currently no published MD simulation studies specifically focused on this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction mechanism and determine the activation energy required for the reaction to proceed. For a molecule like this compound, which can serve as a synthetic intermediate, this analysis could predict its behavior in various chemical transformations, such as the Suzuki coupling or C-H activation reactions seen in similar pyrazoles. However, specific computational studies elucidating reaction pathways involving this compound are not documented in the available literature.

In Silico Modeling for Biological Activity Prediction

In silico modeling uses computational methods to predict the biological activity of a molecule. A common technique is molecular docking, which simulates how a molecule (ligand) might bind to the active site of a target protein. By predicting the binding affinity and orientation, docking can help identify potential drug candidates. The electronic properties and molecular shape, derived from methods like DFT and conformational analysis, are critical inputs for these models. While various pyrazole derivatives are known to have a wide range of biological activities, in silico predictions specifically for this compound are not found in the reviewed literature.

No Specific Theoretical and Computational Studies Found for this compound

Despite a comprehensive search of scientific databases and literature, no specific theoretical and computational studies focusing on the molecular docking and pharmacophore modeling of this compound have been identified.

While the field of computational chemistry has seen extensive application in the study of pyrazole derivatives for drug discovery and materials science, research on this particular compound is not publicly available. General computational methods for pyrazole derivatives are well-established, but detailed analyses, including specific ligand-receptor interactions, binding affinities, and pharmacophore models for this compound, have not been published.

Searches for closely related analogs, such as 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine and 4-bromo-1-(4-fluorophenyl)-1H-pyrazol-5-amine, also did not yield any specific molecular docking or pharmacophore modeling data. The available literature on pyrazole compounds often focuses on their synthesis, or other experimental characterizations, or computational studies of different derivatives.

Consequently, the requested article, which was to be structured around detailed research findings in the areas of molecular docking and pharmacophore modeling for this compound, cannot be generated due to the absence of the necessary specific data.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthon for Complex Molecular Architectures

4-bromo-1-phenyl-1H-pyrazol-5-amine serves as a versatile synthon, or building block, for the creation of intricate and functionally diverse molecules. Its utility stems from the presence of three key functional groups: the bromine atom at the C4 position, the amino group at the C5 position, and the phenyl group at the N1 position, which influences the reactivity of the pyrazole (B372694) ring.

The bromine atom is a particularly useful handle for introducing molecular complexity through various cross-coupling reactions. As a bromo(hetero)arene, this compound is an excellent substrate for transition-metal-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. mdpi.comresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of substituents at the C4 position of the pyrazole core.

The amino group at the C5 position provides another site for synthetic elaboration. It can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation reactions. This functionality is crucial for the construction of fused heterocyclic systems and for introducing substituents that can modulate the biological activity and physicochemical properties of the final molecule. The reactivity of this amino group is exemplified in the synthesis of various fused pyrazole derivatives. rsc.orgrsc.org

The strategic and sequential manipulation of these functional groups allows chemists to build complex three-dimensional structures from the relatively simple starting material of this compound. This controlled diversification is a cornerstone of modern medicinal and materials chemistry.

Synthesis of Novel Heterocyclic Scaffolds and Derivatives

A primary application of this compound is in the synthesis of novel heterocyclic scaffolds. The inherent reactivity of its functional groups facilitates the construction of fused ring systems and the introduction of diverse substituents, leading to new classes of compounds with potential applications in various fields.

The amino group at the C5 position is particularly instrumental in the formation of fused heterocyclic systems. For instance, pyrazole-5-amine derivatives can undergo condensation reactions with activated carbonyl compounds to yield pyrazolo[3,4-b]pyridines. rsc.org This reaction provides a straightforward method for accessing this important class of N-fused heterocycles.

Furthermore, the amino group of phenyl-1H-pyrazol-5-amines can participate in transition metal-catalyzed annulation reactions. A notable example is the Rh(III)-catalyzed [5+1] annulation with alkynoates or alkynamides to produce pyrazolo[1,5-a]quinazolines. rsc.org This method is characterized by its high atom economy and tolerance of a broad range of substrates, making it a powerful tool for generating molecular diversity.

The bromine atom at the C4 position also plays a critical role in the synthesis of novel derivatives. It can be readily displaced or used in cross-coupling reactions to introduce various aryl, alkyl, or other functional groups. For example, in related bromo-pyrazole systems, the bromine atom has been successfully utilized in Suzuki-Miyaura reactions to create 4-aryl-pyrazole derivatives. researchgate.net This demonstrates the potential for similar transformations with this compound.

The following table summarizes some of the novel heterocyclic scaffolds that can be synthesized using pyrazole-amine precursors:

| Starting Material Precursor | Reaction Type | Resulting Heterocyclic Scaffold |

| Pyrazole-5-amine derivatives | Condensation with activated carbonyls | Pyrazolo[3,4-b]pyridines rsc.org |

| Substituted phenyl-1H-pyrazol-5-amine | Rh(III)-catalyzed [5+1] annulation | Pyrazolo[1,5-a]quinazolines rsc.org |

| 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Suzuki-Miyaura reaction | 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides researchgate.net |

Development of Libraries of Substituted Pyrazoles

The versatility of this compound makes it an ideal starting material for the development of combinatorial libraries of substituted pyrazoles. Such libraries, containing a large number of structurally related but distinct compounds, are invaluable tools in drug discovery and materials science for the high-throughput screening of biological activity or material properties.

The orthogonal reactivity of the bromine and amine functionalities allows for a divergent synthetic approach. For example, a common core can be functionalized at the C5-amino group with a set of building blocks, and then the resulting products can be further diversified by performing a variety of cross-coupling reactions at the C4-bromo position. This strategy can rapidly generate a large and diverse library of compounds.

The development of efficient, one-pot, and multi-component reactions further enhances the utility of this scaffold in library synthesis. The Rh(III)-catalyzed synthesis of pyrazolo[1,5-a]quinazolines is a prime example of a combinatorial approach, where variations in the starting pyrazol-5-amine and the alkyne coupling partner lead to a diverse set of products. rsc.org Similarly, the facile synthesis of pyrazolo[3,4-b]pyridines allows for the creation of a library of these fused systems by varying the pyrazole-5-amine and the activated carbonyl component. rsc.org

The ability to generate large libraries of substituted pyrazoles from this compound and its derivatives is crucial for exploring the chemical space around this privileged scaffold and for identifying new compounds with desired properties.

Exploration of Bioactive Potential and Medicinal Chemistry Research Pre Clinical Focus

Structure-Activity Relationship (SAR) Studies of 4-Bromo-1-phenyl-1H-pyrazol-5-amine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analyses have provided critical insights into optimizing their therapeutic potential.

Systematic modifications of the core scaffold have revealed that the nature and position of substituents significantly impact activity. For instance, in a series of 3,4,5-substituted pyrazole (B372694) derivatives designed as meprin inhibitors, the initial 3,5-diphenylpyrazole (B73989) structure showed high inhibitory activity against meprin α. nih.gov The introduction of different groups at these positions led to varied outcomes; a cyclopentyl moiety maintained activity similar to the diphenyl parent compound, whereas smaller methyl or larger benzyl (B1604629) groups resulted in decreased potency. nih.gov

The amine group at the C5 position is a key site for derivatization, often acylated or converted into other functional groups like sulfonamides. researchgate.net In one study, the synthesis of N-(substituted)benzenesulfonamide derivatives of a related pyrazolopyridine structure showed that the type of substitution on the benzenesulfonamide (B165840) ring was crucial for antibacterial efficacy. researchgate.net

Furthermore, modifications to the N1-phenyl ring can also modulate biological effects. The introduction of substituents on this ring can alter the electronic properties and steric profile of the molecule, influencing its binding affinity to biological targets. For example, in a series of N-arylpyrazoles, substitutions on the N-aryl group were explored to enhance anticancer activity. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazole Derivatives

| Scaffold Position | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| C3/C5 Phenyl Rings | Introduction of methyl or benzyl groups | Decreased inhibitory activity against meprin α | nih.gov |

| C3/C5 Phenyl Rings | Introduction of a cyclopentyl group | Maintained inhibitory activity against meprin α | nih.gov |

| C5 Amine Group | Derivatization to benzenesulfonamides | Substituents on the benzene (B151609) ring are critical for antibacterial potency | researchgate.net |

| N1 Phenyl Ring | Substitution on the aryl group | Modulates anticancer activity | nih.gov |

Investigations of Enzyme Inhibition and Receptor Modulation (in vitro studies)

Derivatives of this compound have been investigated for their ability to interact with various enzymes and receptors, highlighting their potential as targeted therapeutic agents.

Enzyme Inhibition: The pyrazole scaffold is a known inhibitor of several enzyme classes. For example, pyrazine (B50134) carboxamide derivatives, which can be conceptually related to derivatized pyrazoles, have shown potent inhibition of alkaline phosphatase. mdpi.com One such derivative demonstrated an IC₅₀ value of 1.469 ± 0.02 μM. mdpi.com Pyrazole derivatives are also recognized as inhibitors of cyclooxygenase (COX) enzymes, which is linked to their anti-inflammatory effects. growingscience.com Furthermore, certain pyrazole-containing compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), enzymes crucial in cell cycle regulation and signaling pathways implicated in cancer and inflammatory diseases. nih.govresearchgate.net For instance, Ruxolitinib, a pyrazole derivative, is a known Janus kinase inhibitor. researchgate.net

Receptor Modulation: In the realm of receptor interaction, pyrazole derivatives have been developed as modulators for G protein-coupled receptors (GPCRs). Notably, research into positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) has utilized pyrazole-based scaffolds. nih.gov These PAMs can enhance the receptor's response to the endogenous ligand acetylcholine, a mechanism of interest for treating neurological disorders like schizophrenia. nih.gov The Ryanodine receptor is another target, with anthranilic diamides containing pyrazole structures acting as modulators. epa.gov

Table 2: Enzyme and Receptor Targets of Pyrazole Derivatives (in vitro)

| Target | Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| Alkaline Phosphatase | Pyrazine carboxamides | Inhibition (IC₅₀ = 1.469 ± 0.02 μM for a lead compound) | mdpi.com |

| Cyclooxygenase (COX) | 1,5-diarylpyrazoles | Inhibition (basis for anti-inflammatory activity) | growingscience.com |

| Janus Kinase (JAK) | Ruxolitinib (a pyrazole derivative) | Inhibition | researchgate.net |

| M4 Muscarinic Acetylcholine Receptor (mAChR) | 2-phenyl-3-(1H-pyrazol-4-yl) pyridines | Positive Allosteric Modulation | nih.gov |

| Ryanodine Receptor | Cyclaniliprole (anthranilic diamide) | Modulation | epa.gov |

Antimicrobial Activity Studies (in vitro investigations)

The search for new antimicrobial agents is a global health priority, and pyrazole derivatives have demonstrated significant potential in this area. ontosight.ai

Derivatives of this compound have shown promising activity against a range of bacterial pathogens. In one study, a series of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives were synthesized and tested. researchgate.netgrowingscience.com Several of these compounds exhibited excellent activity against both Gram-positive and Gram-negative bacteria, with efficacy comparable to the standard drug streptomycin. researchgate.net Another study focused on pyrazine carboxamides synthesized via a Suzuki reaction, which were tested against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com One derivative, in particular, showed high potency with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL and an inhibition zone of 17 mm. mdpi.com

Table 3: In Vitro Antibacterial Activity of Pyrazole Derivatives

| Derivative Series | Bacterial Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine sulfonamides | Gram-positive bacteria | Zone of Inhibition / MIC | Excellent activity, comparable to streptomycin | researchgate.net |

| Gram-negative bacteria | Zone of Inhibition / MIC | Excellent activity, comparable to streptomycin | researchgate.net | |

| Pyrazine carboxamides | XDR S. Typhi | MIC | 6.25 mg/mL (for compound 5d) | mdpi.com |

| Zone of Inhibition | 17 mm (for compound 5d at 50 mg/mL) | mdpi.com |

In addition to antibacterial properties, pyrazole derivatives have been evaluated for their effectiveness against fungal pathogens. Studies have shown that these compounds can inhibit the growth of clinically relevant fungi, such as Candida species. mdpi.com For instance, a series of newly synthesized 1,3-diaryl-1H-pyrazole-4-carbaldehydes and their corresponding dihydrooxazole derivatives were tested against six Candida species. mdpi.com The results indicated that these compounds had lower MIC₇₀ and MIC₉₀ values compared to the standard antifungal drug fluconazole, suggesting potent antifungal activity. mdpi.com In a different study, a pyrazole derivative showed high activity against Aspergillus niger with an MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov

Table 4: In Vitro Antifungal Activity of Pyrazole Derivatives

| Derivative Series | Fungal Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| 1,3-diaryl-1H-pyrazole-4-carbaldehydes | Candida spp. | MIC₇₀ / MIC₉₀ | Lower values compared to fluconazole | mdpi.com |

| Dihydrooxazoles from pyrazoles | Candida spp. | MIC₇₀ / MIC₉₀ | Lower values compared to fluconazole | mdpi.com |

| Substituted pyrazole | Aspergillus niger | MIC | 1 μg/mL | nih.gov |

Anticancer Activity Studies (in vitro investigations)

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrazole derivatives have emerged as a promising class of compounds. nih.govontosight.ai In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various human cancer cell lines.

One study investigated the antiproliferative effects of N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide. researchgate.net This compound showed potent antiproliferative and cytotoxic effects in the NCI-60 human cancer cell line screen, with pIC₅₀ values ranging from 4.40 to 5.50 against renal cancer cells. researchgate.net At a concentration of 10 µM, it completely inhibited the growth of HCT-116 colon cancer cells. researchgate.net Another study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share structural similarities, reported significant anticancer activity. mdpi.com One derivative showed the most promising activity with a mean growth percent (GP) of 97.48 across 58 cancer cell lines, and was particularly effective against the SNB-75 CNS cancer cell line. mdpi.com

Table 5: In Vitro Anticancer Activity of Pyrazole and Related Derivatives

| Compound/Derivative Series | Cancer Cell Line | Activity Measure | Result | Reference |

|---|---|---|---|---|

| N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide | Renal Cancer Cells | pIC₅₀ | 4.40 - 5.50 | researchgate.net |

| HCT-116 (Colon) | Growth Inhibition | Complete inhibition at 10 µM | researchgate.net | |

| NCI-H522 (Lung), U251 (Glioblastoma) | Growth Inhibition | Up to 90% inhibition at 10 µM | researchgate.net | |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Compound 4i) | NCI-60 Panel (Mean) | Mean GP | 97.48 | mdpi.com |

| SNB-75 (CNS) | PGI | 38.94% | mdpi.com |

Anti-inflammatory Activity Studies (in vitro investigations)

Chronic inflammation is implicated in a wide range of diseases, and pyrazole-containing compounds have long been recognized for their anti-inflammatory properties. ontosight.aitandfonline.com The well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. nih.gov

In vitro studies of novel pyrazole derivatives continue to explore this potential. One study synthesized a series of pyrazole derivatives and screened them for anti-inflammatory activity. nih.gov A particular compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, demonstrated better anti-inflammatory activity than the standard drug Diclofenac sodium in the evaluated model. nih.gov The mechanism of action for many of these compounds is believed to be through the inhibition of inflammatory mediators and enzymes like cyclooxygenase (COX). growingscience.com Research on pyrazolo[1,5-a]quinazolines also identified compounds with the potential to be developed into lead anti-inflammatory drugs by targeting mitogen-activated protein kinases (MAPKs) like JNK3. nih.gov

Table 6: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

| Derivative Series | In Vitro Model/Target | Observed Activity | Reference |

|---|---|---|---|

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Protein denaturation assay | Better activity compared to Diclofenac sodium | nih.gov |

| 1,5-diarylpyrazoles (e.g., Celecoxib) | Cyclooxygenase-2 (COX-2) | Selective inhibition | growingscience.comnih.gov |

| Pyrazolo[1,5-a]quinazolines | Mitogen-activated protein kinases (MAPKs), e.g., JNK3 | Inhibition, potential for lead drug development | nih.gov |

Antiviral Activity Studies (in vitro investigations)

In the context of coronaviruses, hydroxyquinoline-pyrazole derivatives have been investigated as potential antiviral agents against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These studies have shown that some of these compounds exhibit significant direct antiviral activity. rsc.org For example, certain hydroxyquinoline-pyrazole candidates have demonstrated the ability to attenuate coronaviruses through various mechanisms, including inhibiting the virus's ability to attach to host cells (adsorption inhibition), directly deactivating the virus (virucidal effect), and hindering viral replication within host cells. rsc.org

Furthermore, in a study focused on Newcastle disease virus (NDV), a range of 4-substituted pyrazole derivatives were synthesized and tested. nih.gov Notably, some of these compounds offered complete protection against the virus in chicken embryos. nih.gov

The following table summarizes the in vitro antiviral activity of some pyrazole derivatives that are structurally related to this compound. It is important to note that these are not direct results for the subject compound but for its analogs, providing an insight into the potential antiviral profile of this class of molecules.

| Derivative Class | Virus | Activity/Findings | Reference |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition of SARS-CoV-2 at lower concentrations. rsc.org Multifaceted antiviral mechanisms including adsorption inhibition and virucidal effects. rsc.org | rsc.org |

| 4-substituted pyrazole derivatives | Newcastle Disease Virus (NDV) | Some derivatives provided up to 100% protection in specific pathogen-free chicken embryos. nih.gov | nih.gov |

| Pyrazolo furan-2(5H)-one derivatives | SARS-CoV-2 | Some derivatives showed weak to moderate antiviral activity, with inhibition ranging from 33% to 68%. nih.gov | nih.gov |

These findings underscore the potential of the pyrazole scaffold as a source of antiviral candidates. The specific substitutions on the pyrazole ring play a crucial role in determining the potency and spectrum of antiviral activity.

Development of Lead Compounds and Pharmacophore Identification

The development of lead compounds and the identification of a pharmacophore are critical steps in drug discovery. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 1-phenyl-1H-pyrazol-5-amine core is a key pharmacophore that has been utilized in the design of various bioactive molecules. frontiersin.org

The pyrazole scaffold is considered a "pharmacologically important active scaffold" due to its presence in a variety of approved drugs with diverse therapeutic actions. nih.gov In the realm of antiviral research, the pyrazole nucleus is a recurring motif in compounds targeting viruses such as HIV, Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). nih.gov

The process of lead discovery often involves high-throughput screening of compound libraries, followed by the optimization of initial "hits." For instance, 5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl benzoate (B1203000) derivatives were identified as potent allosteric inhibitors of the West Nile Virus (WNV) NS2B-NS3 proteinase. frontiersin.org Although these initial compounds were hydrolytically unstable, they served as a crucial starting point for the design of more stable and effective inhibitors by combining the 1-phenylsulfonyl fragment with other chemical moieties. frontiersin.org

Moreover, the pyrazolone (B3327878) structural motif, which is closely related to pyrazol-5-amine, is frequently used for developing novel hybrid molecules with a range of biological activities, including antiviral properties. nih.gov Molecular docking studies have identified pyrazolone-based compounds as having good potential to interact with key viral proteins of SARS-CoV-2, such as the main protease (Mpro) and spike (S) protein, suggesting they could be a good foundation for the development of antiviral agents. nih.gov

The general strategy often involves retaining the core pyrazole structure, which is linked to the antiviral activity, while modifying peripheral functional groups to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The bromine atom in this compound, for example, can serve as a handle for further chemical modifications, allowing for the exploration of a wider chemical space and the optimization of lead compounds.

Emerging Research Areas and Future Directions

Applications in Material Science (e.g., Nonlinear Optical Properties)

The field of material science is increasingly focused on the development of organic molecules with unique photophysical properties. Pyrazole (B372694) derivatives, in particular, have garnered attention for their potential in creating novel materials, including conductive polymers and components for photovoltaic devices. A key area of interest is the development of materials with nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, such as in optical switching and frequency conversion.

The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that is dependent on the molecule's electronic structure. "Push-pull" molecules, which contain both an electron-donating group and an electron-accepting group connected by a π-conjugated system, often exhibit significant NLO activity. nih.gov The intramolecular charge transfer (ICT) from the donor to the acceptor in these systems leads to a large change in dipole moment upon excitation, which is a key factor for high NLO response.

Future research in this area will likely focus on the synthesis of new derivatives of 4-bromo-1-phenyl-1H-pyrazol-5-amine with enhanced "push-pull" characteristics to maximize their NLO response. This could involve the introduction of stronger electron-donating or -accepting groups to the molecular framework. The systematic study of the structure-property relationships in these new compounds will be crucial for the rational design of next-generation NLO materials.

Potential in Agrochemical Research

Pyrazole derivatives are well-established as a significant class of compounds in the agrochemical industry, with many commercially successful products used as insecticides, herbicides, and fungicides. The pyrazole scaffold is a key component in a variety of pesticides due to its ability to interact with biological targets in pests and weeds. chemimpex.com

For instance, some pyrazole-containing compounds have been developed as potent insecticides. One example is a pyrazolecarboxamide derivative containing a bromo-substituent, which is a component of a commercial insecticide. epa.gov This highlights the potential of bromo-substituted pyrazoles in the development of new crop protection agents.

In the area of herbicides, pyrazole derivatives have been investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol in plants. Inhibition of HPPD leads to bleaching symptoms and ultimately the death of the weed. The discovery of novel pyrazole derivatives as HPPD inhibitors suggests that this class of compounds continues to be a promising area for the development of new herbicides.

The compound this compound, with its reactive amine and bromo functionalities, serves as a valuable starting material for the synthesis of a diverse library of new pyrazole derivatives. These derivatives can be screened for their herbicidal, insecticidal, and fungicidal activities. Future research will likely involve the synthesis of new compounds derived from this compound and the evaluation of their biological activity against a range of agricultural pests and weeds.

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

The increasing use of pyrazole derivatives in various applications necessitates the development of sensitive and selective analytical methods for their detection and quantification in complex environmental and biological samples. The characterization of these compounds is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide detailed information about their molecular structure. nih.govuni.lu

For the detection of trace amounts of these compounds in complex matrices such as soil, water, or biological fluids, more advanced analytical techniques are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations. Methods have been developed for the analysis of primary aromatic amines in human urine and for nitrogen-containing heterocycles in water, which could be adapted for the detection of this compound and its metabolites or degradation products. nih.govresearchgate.nettu-darmstadt.de

Future research in this area will focus on the development of robust and validated LC-MS/MS methods for the routine monitoring of this compound and related compounds in various matrices. This will be crucial for assessing their environmental fate, and potential human exposure. Additionally, the development of novel sample preparation techniques to extract and concentrate the analyte from complex samples will be an important area of investigation.

Development of Novel Catalytic Systems for Production and Derivatization

The synthesis and derivatization of this compound and related compounds are key to exploring their potential applications. The development of efficient and selective catalytic systems is a major focus of modern organic chemistry. Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, and these methods have been widely applied to the functionalization of pyrazoles. rsc.org

Recent advances in C-H functionalization reactions offer a more direct and atom-economical approach to the derivatization of pyrazoles. Palladium-catalyzed direct arylation of N-substituted pyrazoles at the C5 position has been reported, providing a method for the introduction of aryl groups without the need for pre-functionalization of the pyrazole ring. rsc.org Furthermore, Rhodium(III)-catalyzed C-H activation and cyclization of phenyl-1H-pyrazol-5-amine derivatives with alkynes has been shown to be an effective method for the synthesis of fused pyrazolo[1,5-a]quinazolines. rsc.org These catalytic systems provide versatile tools for the derivatization of the pyrazole core.

The amine group of this compound can be used as a handle for the synthesis of pyrazolo[1,5-a]pyrimidines, which are important scaffolds in medicinal chemistry. The cyclization of aminopyrazoles with various reagents can lead to the formation of these fused heterocyclic systems. nih.govmdpi.comeurjchem.comnih.gov

Future research will likely focus on the development of new catalytic systems for the selective functionalization of this compound at its various reactive sites. This will enable the synthesis of a wider range of derivatives with diverse functionalities, which can then be screened for their biological and material properties.

Design and Synthesis of Chemosensors and Biosensors

Chemosensors and biosensors are analytical devices that can detect the presence of specific chemical or biological species. Pyrazole derivatives have been explored as a platform for the design of fluorescent and colorimetric sensors for the detection of metal ions and small molecules. nih.govrsc.org The pyrazole ring can act as a signaling unit, and the introduction of specific recognition elements allows for the selective binding of the target analyte.

The design of a chemosensor often involves the combination of a fluorophore or chromophore with a receptor that can selectively bind to the target analyte. The binding event then leads to a change in the optical properties of the sensor, such as a change in fluorescence intensity or color, which can be easily detected. Pyrazole-based fluorescent sensors have been developed for the detection of various metal ions, including Zn2+, Al3+, and Cr3+. nih.gov

The compound this compound, with its pyrazole core and amine group, could serve as a scaffold for the development of new chemosensors. The amine group can be readily functionalized to introduce a variety of recognition units for different analytes. For example, the incorporation of a Schiff base moiety could lead to sensors for metal ions, while the introduction of other functional groups could enable the detection of anions or neutral molecules. nih.gov The development of electrochemical sensors based on pyrazole derivatives is another promising area of research. rsc.org

Future directions in this field include the design and synthesis of novel chemosensors and biosensors based on this compound for the detection of a wide range of analytes with high sensitivity and selectivity. The application of these sensors in environmental monitoring, and medical diagnostics will be a major focus of future research.

Q & A

Q. What are the standard synthetic routes for 4-bromo-1-phenyl-1H-pyrazol-5-amine, and how are reaction conditions optimized?